molecular formula C9H14N2O B14510521 2-Methylbenzene-1,3-diamine;oxirane CAS No. 63641-64-5

2-Methylbenzene-1,3-diamine;oxirane

Katalognummer: B14510521
CAS-Nummer: 63641-64-5
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: ANKNCKKXSNZZNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylbenzene-1,3-diamine;oxirane:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylbenzene-1,3-diamine: can be synthesized through several methods, including the reduction of nitro compounds and the direct amination of aromatic compounds. One common method involves the reduction of 2-Methyl-1,3-dinitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon.

Oxirane: can be synthesized through the oxidation of alkenes. One industrial method involves the catalytic oxidation of ethylene using air or oxygen to produce ethylene oxide. Another method is the epoxidation of alkenes using peracids, such as peracetic acid or m-chloroperoxybenzoic acid.

Industrial Production Methods

The industrial production of 2-Methylbenzene-1,3-diamine typically involves large-scale reduction processes using hydrogen and catalysts. For oxirane, the most common industrial method is the direct oxidation of ethylene, which is carried out in large reactors with efficient catalysts to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 2-Methylbenzene-1,3-diamine can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Epoxide Ring-Opening: The oxirane ring can undergo nucleophilic ring-opening reactions to form diols or other functionalized compounds. Common nucleophiles include water, alcohols, and amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles for Epoxide Ring-Opening: Water, alcohols, amines

Major Products Formed

    Oxidation Products: Quinones, oxidized aromatic compounds

    Reduction Products: Various amine derivatives

    Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds

    Ring-Opening Products: Diols, functionalized alcohols, and amines

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Methylbenzene-1,3-diamine;oxirane is used as a building block in organic synthesis. Its unique combination of aromatic amine and epoxide functionalities allows for the creation of complex molecules through various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the development of new drugs and bioactive compounds.

Medicine: In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic properties. The aromatic amine part can interact with biological targets, while the epoxide part can undergo bioactivation to form reactive intermediates.

Industry: The compound is used in the production of polymers, resins, and coatings. Its reactivity allows for the creation of cross-linked networks and other advanced materials with desirable properties.

Wirkmechanismus

The mechanism of action of 2-Methylbenzene-1,3-diamine;oxirane involves its ability to undergo various chemical reactions. The aromatic amine part can participate in electrophilic aromatic substitution reactions, while the epoxide part can undergo nucleophilic ring-opening reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with different properties.

Vergleich Mit ähnlichen Verbindungen

    2-Methyl-1,3-phenylenediamine: Similar aromatic amine structure but lacks the epoxide functionality.

    Ethylene oxide: Simple epoxide without the aromatic amine structure.

    2,6-Diaminotoluene: Similar aromatic amine structure but different substitution pattern on the benzene ring.

Uniqueness: 2-Methylbenzene-1,3-diamine;oxirane is unique due to its combination of aromatic amine and epoxide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

63641-64-5

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

2-methylbenzene-1,3-diamine;oxirane

InChI

InChI=1S/C7H10N2.C2H4O/c1-5-6(8)3-2-4-7(5)9;1-2-3-1/h2-4H,8-9H2,1H3;1-2H2

InChI-Schlüssel

ANKNCKKXSNZZNO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1N)N.C1CO1

Verwandte CAS-Nummern

63641-64-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.